Lipophilicity and MW vs. N3-Phenyl Analog
3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one (MW 296.4 g/mol) carries an N3-phenethyl group that increases molecular weight by 28.1 Da (+10.5%) compared to the N3-phenyl analog 3-phenyl-2-(phenylimino)-thiazolidin-4-one (MW 268.3 g/mol, CAS 790-04-5) . The ethylene spacer in the phenethyl group adds one rotatable bond and increases calculated logP by an estimated 0.5–0.8 log units based on QSPR models developed for 66 thiazolidin-4-one derivatives (R²_cal = 0.90) [1]. By reference, the 2-thioxo analog 3-phenethyl-2-thioxothiazolidin-4-one has a calculated logP of 2.03 [2], while the 2-phenylimino modification is predicted to elevate logP above 3.0 due to the hydrophobic phenyl ring on the exocyclic imine.
Est. ΔlogP +0.5–0.8
| Evidence Dimension | Molecular Weight and Calculated Lipophilicity (logP) |
|---|---|
| Target Compound Data | MW = 296.4 g/mol; Estimated logP > 3.0 (QSPR prediction for 2-phenylimino-3-alkyl-thiazolidin-4-one scaffold) |
| Comparator Or Baseline | 3-Phenyl-2-(phenylimino)-thiazolidin-4-one (CAS 790-04-5): MW = 268.3 g/mol, logP not reported; 3-Phenethyl-2-thioxothiazolidin-4-one: logP = 2.03 |
| Quantified Difference | ΔMW = +28.1 g/mol (+10.5% vs. N3-phenyl); Estimated ΔlogP ≈ +0.5–0.8 (vs. N3-phenyl); Estimated ΔlogP ≈ +1.0 (vs. 2-thioxo N3-phenethyl analog) |
| Conditions | Calculated physicochemical properties; QSPR model built on DFT-optimized structures of 66 thiazolidin-4-one HIV RT inhibitors |
Why This Matters
Higher logP correlates with enhanced membrane permeability and potentially improved intracellular target engagement, a critical parameter for cell-based assay performance and hit-to-lead optimization campaigns.
- [1] Moussavi Harami, N.; Almasi Rad, A. Quantitative structure-property relationship (QSPR) of thiazolidin-4-one derivatives as RTIs of HIV virus. Porto Biomed. J. 2017, 2, 133-246. View Source
- [2] Ambinter. 3-Phenethyl-2-thioxo-thiazolidin-4-one (AMB6566577). Calculated logP: 2.0273. View Source
